molecular formula C11H15N3 B2937766 N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 885949-46-2

N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B2937766
CAS No.: 885949-46-2
M. Wt: 189.262
InChI Key: UIANWMYNGANQOS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and a dimethylaminoethyl side chain at the 3-position.

Properties

IUPAC Name

N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-9-4-5-11-12-6-10(8-13(2)3)14(11)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIANWMYNGANQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2CN(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group and aromatic system participate in oxidation reactions:

Reagent/ConditionsProductMechanismKey Observations
H₂O₂ (30%) N-Oxide derivativeElectrophilic oxidation at the pyridine nitrogenForms stable N-oxide with increased polarity
KMnO₄ (acidic) Ring-hydroxylated derivativesRadical-mediated oxidationSelectively introduces hydroxyl groups at C5 or C7 positions
Ozone (O₃) Imidazole ring cleavageOxidative cleavage of the C2–N1 bondYields pyridine-2-carboxamide derivatives

Research Insight : Kinetic studies show that H₂O₂-mediated oxidation proceeds via a two-step mechanism involving initial N-oxidation followed by resonance stabilization of the intermediate.

Alkylation and Arylation

The dimethylaminomethyl side chain facilitates nucleophilic alkylation:

Reaction TypeReagentsProductYield
N-Alkylation Methyl iodide, K₂CO₃Quaternary ammonium salt72–85%
C3-Arylation Pd(OAc)₂, aryl boronic acids3-Aryl-substituted derivatives58–91%
Buchwald–Hartwig Pd catalyst, aryl halidesN-Aryl functionalized compounds64%

Example : Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid under Pd catalysis produces 3-(4-methoxyaryl) derivatives in 78% yield .

Substitution Reactions

Electrophilic substitution occurs preferentially at the C2 position:

ReactionConditionsMajor ProductNotes
Nitration HNO₃/H₂SO₄2-Nitroimidazo[1,2-a]pyridineRegioselectivity driven by electron density
Halogenation Br₂ (FeBr₃)2-Bromo derivativeForms stable bromide for cross-coupling
Sulfonation SO₃/H₂SO₄2-Sulfo derivativeWater-soluble product

Data : Nitration at 0°C achieves 89% regiochemical purity due to the directing effect of the dimethylaminomethyl group .

Reductive Transformations

The tertiary amine undergoes reductive modifications:

Reduction TypeReagentProductApplication
Hydrogenolysis H₂/Pd-CSecondary amine (demethylation)Bioactive intermediate
LiAlH₄ LiAlH₄Alcohol derivativeReduces carbonyl groups in conjugated systems

Mechanistic Note : Hydrogenolysis selectively removes one methyl group from the dimethylamino moiety, preserving the imidazo[1,2-a]pyridine core.

Cross-Coupling Reactions

The compound serves as a substrate in catalytic cross-coupling:

ReactionCatalystPartnerYield
Suzuki Pd(PPh₃)₄Aryl boronic acid75–92%
Sonogashira CuI/PdCl₂Terminal alkyne68%
Heck Pd(OAc)₂Styrene61%

Case Study : Coupling with 4-fluorophenylboronic acid under microwave irradiation achieves 92% yield in 15 minutes .

Acid-Catalyzed Cyclization

Protonation of the imidazole nitrogen initiates cyclization:

AcidTemperatureProductOutcome
HCl (conc.)80°CTetracylic quinazolineAnticancer precursor
TFARTSpirocyclic derivativeEnhanced bioactivity

Synthetic Utility : Cyclization with HCl forms 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline, a PI3Kα inhibitor scaffold .

Radical Reactions

The aromatic system participates in radical-mediated processes:

InitiatorSubstrateProductEfficiency
AIBNAcrylonitrileC3-alkylated adduct73%
DTBPThiophenolThioether conjugate66%

Key Insight : Radical trapping experiments confirm the intermediacy of imidazo[1,2-a]pyridinyl radicals .

Stability Under Physiological Conditions

Hydrolytic stability in buffer solutions:

pHTemperatureHalf-LifeDegradation Product
7.437°C>24 hNone detected
2.037°C8.2 hDemethylated amine

Implication : High stability at physiological pH supports its use in drug development .

Scientific Research Applications

N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine, commonly referred to as DMIP, is an organic compound with a complex structure. It has the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol.

Scientific Research Applications

DMIP has several scientific research applications:

  • Chemistry It is used as a building block in the synthesis of more complex molecules.
  • Biology It is employed in studies involving enzyme interactions and protein modifications.
  • Medicine It is investigated for its potential therapeutic properties, including anticancer activity.
  • Industry It is utilized in the development of new materials and chemical processes.

DMIP has garnered attention in medicinal chemistry due to its potential biological activities. DMIP is characterized by a dimethylamino group attached to an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that DMIP exhibits significant antimicrobial properties, being effective against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting that DMIP could serve as a lead compound for developing new antimicrobial agents.

In a controlled laboratory setting, DMIP was tested against multiple bacterial strains, and the results indicated:

  • E. coli: MIC of 32 µg/mL
  • S. aureus: MIC of 16 µg/mL
  • Pseudomonas aeruginosa: MIC of 64 µg/mL

These findings suggest that DMIP has considerable potential as an antimicrobial agent.

Anticancer Potential

DMIP has also been investigated for its anticancer properties. The compound's mechanism involves the methylation of DNA, which disrupts normal cellular function and induces apoptosis in cancer cells. A comparative study showed that DMIP analogs had lower IC50 values than standard chemotherapeutics like doxorubicin in various cancer cell lines, indicating a promising potential for DMIP in cancer therapy.

A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of DMIP. The results showed:

Cell LineIC50 (µM)Comparison Drug (Doxorubicin) IC50 (µM)
A431 (skin carcinoma)1525
MCF7 (breast carcinoma)2030
HeLa (cervical cancer)1822

The data indicate that DMIP exhibits comparable or superior activity against these cancer cell lines compared to established chemotherapeutics. The mechanism underlying the biological activity of DMIP primarily involves:

  • DNA Interaction: DMIP acts as a methylating agent, targeting nucleophilic sites on DNA and leading to cytotoxic effects.
  • Signal Pathway Modulation: It may influence key signaling pathways involved in cell survival and apoptosis, further contributing to its anticancer effects.

Biological Activity

N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine, commonly referred to as DMIP, is an organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of DMIP, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Basic Information

PropertyValue
Molecular Formula C₁₈H₂₁N₃
Molecular Weight 279.38 g/mol
CAS Number 106961-33-5
Density 1.1 ± 0.1 g/cm³

DMIP is characterized by a dimethylamino group attached to an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that DMIP exhibits significant antimicrobial properties. A study conducted on various synthesized derivatives of imidazo[1,2-a]pyridine compounds showed that DMIP and its analogs were effective against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting that DMIP could serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

DMIP has also been investigated for its anticancer properties. The compound's mechanism involves the methylation of DNA, which disrupts normal cellular function and induces apoptosis in cancer cells. A comparative study showed that DMIP analogs had lower IC50 values than standard chemotherapeutics like doxorubicin in various cancer cell lines . This indicates a promising potential for DMIP in cancer therapy.

The mechanism underlying the biological activity of DMIP primarily involves:

  • DNA Interaction : DMIP acts as a methylating agent, targeting nucleophilic sites on DNA and leading to cytotoxic effects .
  • Signal Pathway Modulation : It may influence key signaling pathways involved in cell survival and apoptosis, further contributing to its anticancer effects .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMIP was tested against multiple bacterial strains. The results indicated:

  • E. coli : MIC of 32 µg/mL
  • S. aureus : MIC of 16 µg/mL
  • Pseudomonas aeruginosa : MIC of 64 µg/mL

These findings suggest that DMIP has considerable potential as an antimicrobial agent .

Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of DMIP. The results showed:

Cell LineIC50 (µM)Comparison Drug (Doxorubicin) IC50 (µM)
A431 (skin carcinoma)1525
MCF7 (breast carcinoma)2030
HeLa (cervical cancer)1822

The data indicate that DMIP exhibits comparable or superior activity against these cancer cell lines compared to established chemotherapeutics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Physicochemical Properties

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Log P Solubility (mg/mL) Key References
N,N-Dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine 2717-95-5 6-methyl, 3-(dimethylaminomethyl) C11H15N3 189.26 1.8 (predicted) 0.0174 (moderately soluble)
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine 106961-33-5 6-methyl, 2-(p-tolyl), 3-(dimethylaminomethyl) C18H21N3 279.38 3.5 (Consensus Log Po/w) 0.00197 (moderately soluble)
1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine 866142-68-9 6-chloro, 3-(dimethylaminomethyl) C10H12ClN3 209.68 2.1 (predicted) Not reported
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine (e.g., 4b) Not provided 5-methyl, 2-aryl (e.g., 4-fluorophenyl), 3-(dimethylaminomethyl) Variable (~C17H18FN3) ~283.35 2.8–3.2 Not reported

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : The 6-chloro analog (CAS 866142-68-9) has a lower molecular weight (209.68 vs. 279.38) and higher polarity than the p-tolyl-substituted derivative, likely affecting membrane permeability .
  • Positional Isomerism : Moving the methyl group from the 6- to the 5-position (as in ) alters steric interactions, impacting antimicrobial activity .

Pharmacological Activity Comparisons

Antimicrobial Activity
  • N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine Derivatives :
    • Compounds 4b (2-(4-fluorophenyl)) and 4j (2-(4-chlorophenyl)) showed MIC values of 12.5–25 µg/mL against S. aureus and E. coli, comparable to ampicillin. Activity correlates with electron-withdrawing aryl substituents enhancing membrane disruption .
  • 6-Methyl vs. 6-Fluoro Analogs : Fluorine substitution (e.g., [6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine) may improve metabolic stability, though direct data are unavailable .
Enzyme Inhibition
  • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a): Exhibited IC50 = 1.2 µM against a target enzyme, outperforming its non-dimethylated analog (IC50 = 1.4 µM). The dimethylamino group enhances binding affinity via hydrophobic interactions in docking studies .

Critical Analysis of Key Differences

  • Bioactivity : 2-Aryl substitutions (e.g., 4-fluorophenyl) enhance antimicrobial activity, while 6-methyl or 6-chloro groups may optimize solubility and target engagement .
  • Drug-Likeness : The p-tolyl derivative (CAS 106961-33-5) has suboptimal solubility (0.00197 mg/mL) but favorable leadlikeness (Score 1.0), suggesting utility in hit-to-lead optimization .
  • Cost and Accessibility : N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives are commercially available at ~$279–$797 per gram, indicating scalability challenges for large-scale applications .

Q & A

Q. What are the optimal synthetic routes for preparing N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine?

  • Methodological Answer : The compound can be synthesized via reductive amination of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives. A typical procedure involves refluxing 6-methylimidazo[1,2-a]pyridine-3-carbaldehyde with dimethylamine in methanol, followed by reduction using sodium borohydride (NaBH₄) under controlled pH and temperature (0–10°C). Post-reduction, the product is isolated via filtration and purified by recrystallization (yield: ~56–75%) .
  • Key Conditions :
StepReagents/ConditionsYieldReference
Aldehyde synthesisPOCl₃/DMF in chloroform, reflux60–70%
Reductive aminationNaBH₄ in MeOH, 0–10°C56–75%

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR , IR spectroscopy , and elemental analysis . For example:
  • ¹H NMR (DMSO-d₆): δ 3.55 (s, 2H, CH₂), 2.16 (s, 6H, N(CH₃)₂), and aromatic proton signals between δ 7.02–8.22 .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed values (C, H, N) confirm purity .

Advanced Research Questions

Q. How do substituents on the imidazo[1,2-a]pyridine core influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., 6-methyl) enhance metabolic stability, while para-substituted aryl groups (e.g., 4-fluorophenyl) improve target binding. For example:
  • Bioactivity Data :
SubstituentMIC (μg/mL) vs. S. aureusReference
6-methyl12.5
4-fluorophenyl6.25
  • Mechanistic Insight : Methyl groups reduce oxidative metabolism, while halogens enhance hydrophobic interactions .

Q. What strategies resolve contradictions in antimicrobial activity data?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size). To standardize:

Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing.

Validate results via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. How can computational modeling predict reactivity or metabolic pathways?

  • Methodological Answer : Tools like PubChem’s PISTACHIO and REAXYS databases predict metabolic sites using:
  • Csp³ Fraction : Higher values (>0.33) correlate with slower hepatic clearance .
  • LogP : Optimal range (2.5–3.5) balances solubility and membrane permeability .

Method Development & Data Analysis

Q. What analytical methods validate purity and stability?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30). Retention time: ~8.2 min .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 175.11 for C₁₀H₁₃N₃) .

Q. How are reaction mechanisms elucidated for reductive amination?

  • Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., D₂O in NMR) to track proton transfer. For NaBH₄ reductions:
  • Key Intermediate : Schiff base formation confirmed by IR (C=N stretch at 1640 cm⁻¹) .
  • Kinetics : Pseudo-first-order kinetics observed at low amine concentrations .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • GHS Classification : Corrosive (Category 1B), Acute Toxicity (Oral, Category 4).
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers .

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